3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:
- 3-Amino group: Enhances hydrogen bonding and solubility .
- 6-(4-Chlorophenyl): Contributes lipophilicity and may influence receptor binding .
- N-Phenethyl carboxamide at position 2: Modulates steric bulk and pharmacokinetic properties .
Molecular Formula: Estimated as C₂₉H₂₈ClN₃O₂S (MW ≈ 517.6 g/mol), based on structural analogs .
Properties
IUPAC Name |
3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O2S/c1-35-22-13-9-19(10-14-22)23-17-24(20-7-11-21(30)12-8-20)33-29-25(23)26(31)27(36-29)28(34)32-16-15-18-5-3-2-4-6-18/h2-14,17H,15-16,31H2,1H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHXRDXAMWXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound recognized for its diverse biological activities. This compound, belonging to the thieno[2,3-b]pyridine family, features a thieno[2,3-b]pyridine core that is often investigated for its potential therapeutic applications. The structural components of this molecule include an amino group, substituted phenyl rings with chlorine and methoxy groups, and a carboxamide moiety, all contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C27H20ClN3O2S
- Molecular Weight : 485.9846 g/mol
- CAS Number : 332898-62-1
Antioxidant Activity
Research indicates that derivatives of thieno[2,3-b]pyridines, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be evaluated using methods like the DPPH radical scavenging assay. In studies comparing various compounds, those containing methoxy groups have shown enhanced antioxidant activity relative to ascorbic acid, a well-known antioxidant.
| Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
|---|---|
| 3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide | TBD (to be determined) |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher than ascorbic acid |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 1.35 times higher than ascorbic acid |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, studies have reported cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The findings suggest that the compound may exhibit greater effectiveness against certain types of cancer compared to others.
Case Study: Cytotoxicity Assay Results
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| U-87 (Glioblastoma) | TBD | More cytotoxic compared to MDA-MB-231 |
| MDA-MB-231 (Breast Cancer) | TBD | Less sensitive than U-87 |
The biological activity of this compound can be attributed to its structural features that enhance selectivity and efficacy against specific biological targets. The electron-rich aromatic systems and functional groups allow for diverse reactivity patterns that can lead to interactions with various cellular mechanisms.
Structural Analogues and Comparative Analysis
Several structurally similar compounds have been identified with varying degrees of biological activity. A comparative analysis highlights how different substituents affect their pharmacological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| FDI-6 | Thieno[2,3-b]pyridine core with different substituents | Anticancer |
| 5-Acetyl-3-amino-4-(4-methoxyphenyl)thieno[2,3-b]pyridine | Acetyl group instead of phenethyl | Antimicrobial |
| 3-Amino-4-(4-chlorophenyl)-N-mesityl-thieno[2,3-b]pyridine | Mesityl substitution | Neuroprotective |
These compounds exhibit distinct activities depending on their substituents and structural configurations. The unique combination of chlorine and methoxy groups in 3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide may confer specific properties that enhance its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key differences in substituents and properties are summarized below:
Structural and Functional Insights
Substituent Effects
- 4-Methoxyphenyl (4-position) : Provides metabolic stability via electron donation, contrasting with 4-phenyl (KuSaSch100) or 4-CF₃ () .
- N-Phenethyl carboxamide : Offers greater steric bulk than smaller groups (e.g., N-(4-ClPh) in KuSaSch100), which may affect binding to targets like kinases or proteases .
Physicochemical Properties
Q & A
What are the critical parameters for optimizing the synthesis of this thieno[2,3-b]pyridine derivative?
Level : Basic
Methodological Answer :
Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., dimerization) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while ethanol improves purity during recrystallization .
- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (aryl-chlorophenyl bond formation) and Hünig’s base for amide coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How can computational methods elucidate reaction mechanisms for this compound’s synthesis?
Level : Advanced
Methodological Answer :
Quantum mechanical calculations (DFT, B3LYP/6-31G*) map transition states and intermediates. For example:
- Cyclization Steps : Identify energy barriers for thienopyridine ring formation using intrinsic reaction coordinate (IRC) analysis .
- Reaction Path Optimization : Machine learning (ANN or RF models) predicts optimal solvent/catalyst combinations by training on datasets from similar thienopyridine syntheses .
- Contradiction Resolution : Conflicting reports on amide coupling efficiency (e.g., EDCI vs. HATU) can be resolved by comparing computed activation energies .
Which analytical techniques are most reliable for characterizing structural purity?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities (e.g., meta vs. para substitution on chlorophenyl groups). Look for split peaks in aromatic regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns distinguish between thienopyridine and pyrimidine byproducts .
- XRD : Single-crystal X-ray diffraction resolves ambiguous NOE correlations (e.g., confirming N-phenethyl orientation) .
How can contradictory biological activity data (e.g., IC₅₀ variability) be systematically addressed?
Level : Advanced
Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., MTT vs. ATP-lite) to confirm cytotoxicity. For example, reports IC₅₀ = 2.1 µM (Proteus vulgaris), but variability may arise from bacterial strain differences.
- Metabolite Interference : LC-MS/MS quantifies compound degradation in cell media (e.g., demethylation of methoxyphenyl groups) .
- Structural Confounders : Compare with analogs (e.g., ’s oxadiazole derivatives) to isolate the role of the phenethyl group in activity .
What in vitro assays are recommended for evaluating antimicrobial activity?
Level : Basic
Methodological Answer :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., S. aureus) strains. Include positive controls (ciprofloxacin) .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects by sampling CFU/mL over 24h .
- Biofilm Disruption : Use crystal violet staining on polystyrene plates to quantify biofilm inhibition .
What strategies enhance structure-activity relationship (SAR) studies for this compound?
Level : Advanced
Methodological Answer :
- Fragment Replacement : Synthesize analogs replacing the 4-methoxyphenyl group with electron-deficient (e.g., 4-CF₃) or -rich (e.g., 4-NMe₂) substituents to probe electronic effects .
- 3D-QSAR Modeling : CoMFA/CoMSIA models trained on IC₅₀ data from ’s analogs predict optimal substituent configurations .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) on target proteins (e.g., DHFR) to identify critical H-bond donors/acceptors .
What safety protocols are essential for handling this compound?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis due to acute toxicity (Category 4, dermal/oral) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with saline for 15 min; for ingestion, administer activated charcoal (1g/kg) .
How can molecular dynamics (MD) simulations predict pharmacokinetic properties?
Level : Advanced
Methodological Answer :
- Solubility Prediction : Simulate free energy of solvation (TIP3P water model) to estimate logP. Compare with experimental shake-flask data .
- Plasma Protein Binding : MD trajectories (GROMACS) quantify binding affinity to human serum albumin (HSA) via MM-PBSA calculations .
- CYP450 Metabolism : Docking into CYP3A4 active site identifies likely oxidation sites (e.g., methoxyphenyl O-demethylation) .
What methods improve aqueous solubility for in vivo studies?
Level : Basic
Methodological Answer :
- Salt Formation : React with HCl or mesylate to form water-soluble salts. Monitor pH stability (2–7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (oil-in-water emulsion) to achieve >1 mg/mL solubility. Characterize via DLS and TEM .
- Co-Solvents : Use 10% DMSO/PBS for stock solutions; avoid >5% DMSO in cell assays to prevent cytotoxicity .
How does X-ray crystallography resolve conformational ambiguities in the thienopyridine core?
Level : Advanced
Methodological Answer :
- Crystal Growth : Slow vapor diffusion (hexane/CH₂Cl₂) yields diffraction-quality crystals. ’s structure shows dihedral angles of 12.8° (pyrimidine vs. chlorophenyl), confirming non-planarity .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the thieno[2,3-b]pyridine conformation. Compare with polymorphic forms (e.g., ) to assess packing effects .
- Electron Density Maps : High-resolution (<1 Å) data validate the amino group’s position, ruling out tautomeric shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
